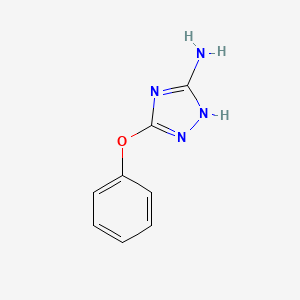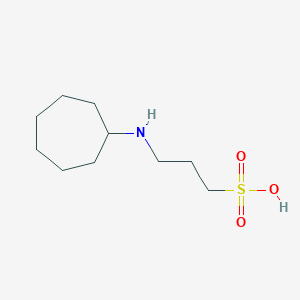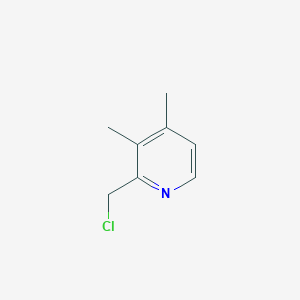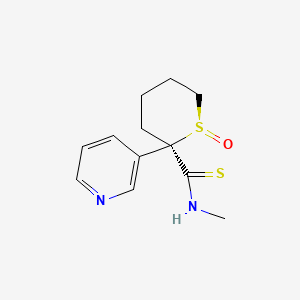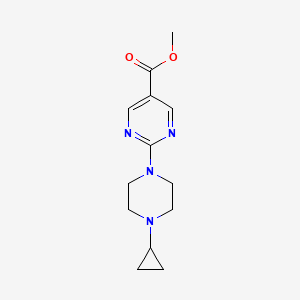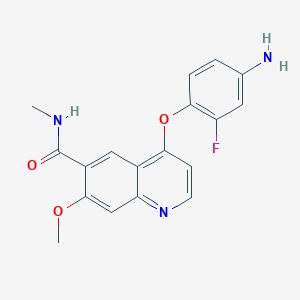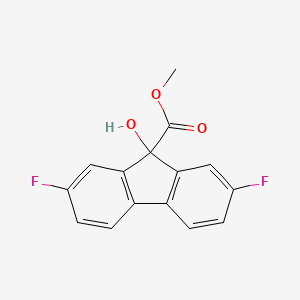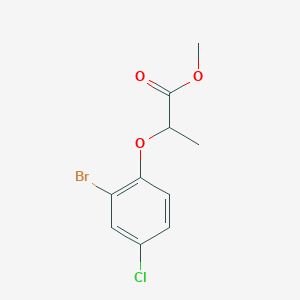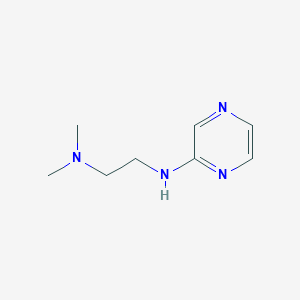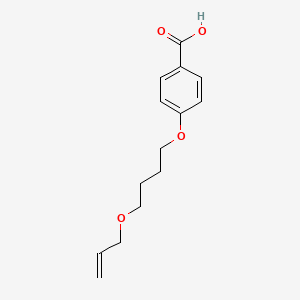
4-(4-prop-2-enoxybutoxy)benzoic acid
概述
描述
4-(4-prop-2-enoxybutoxy)benzoic acid is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid, featuring an allyloxybutyloxy group attached to the benzene ring. This compound is known for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-prop-2-enoxybutoxy)benzoic acid typically involves the following steps:
Allylation of Butanol: The initial step involves the allylation of butanol to form allyloxybutanol. This reaction is usually carried out using allyl bromide in the presence of a base such as sodium hydroxide.
Esterification: The allyloxybutanol is then esterified with benzoic acid. This step involves the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(4-prop-2-enoxybutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the allyloxy group to an alcohol group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(4-prop-2-enoxybutoxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals, including liquid crystal polymers and other advanced materials.
作用机制
The mechanism of action of 4-(4-prop-2-enoxybutoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
相似化合物的比较
Similar Compounds
4-(Allyloxy)benzoic acid: A simpler analog with similar reactivity but lacking the butyloxy group.
4-(Butyloxy)benzoic acid: Another analog with similar properties but lacking the allyloxy group.
Uniqueness
4-(4-prop-2-enoxybutoxy)benzoic acid is unique due to the presence of both allyloxy and butyloxy groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from its simpler analogs.
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-(4-prop-2-enoxybutoxy)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-9-17-10-3-4-11-18-13-7-5-12(6-8-13)14(15)16/h2,5-8H,1,3-4,9-11H2,(H,15,16) |
InChI 键 |
IGQMBFWYHBOPQG-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCCCOC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-4-phenyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B8637020.png)
![2-[6-(Trimethylsilyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B8637028.png)
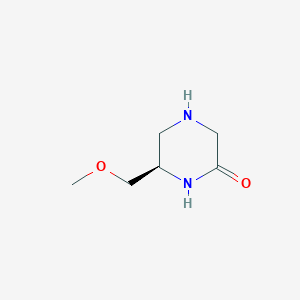
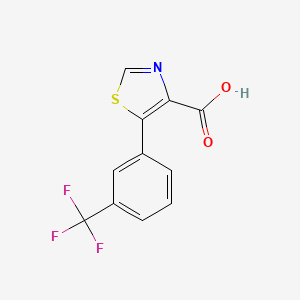
![5-Bromo-6,7-dihydro-benzo[b]thiophene](/img/structure/B8637042.png)
